1-Benzyl-4-((2-chloropyridin-3-yl)sulfonyl)piperazine
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Overview
Description
Preparation Methods
The synthesis of 1-Benzyl-4-((2-chloropyridin-3-yl)sulfonyl)piperazine involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Benzyl-4-((2-chloropyridin-3-yl)sulfonyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridinyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-4-((2-chloropyridin-3-yl)sulfonyl)piperazine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-((2-chloropyridin-3-yl)sulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
1-Benzyl-4-((2-chloropyridin-3-yl)sulfonyl)piperazine can be compared with other similar compounds, such as:
- 1-Benzyl-4-((2-pyridinyl)sulfonyl)piperazine
- 1-Benzyl-4-((2-chloropyridin-4-yl)sulfonyl)piperazine
- 1-Benzyl-4-((2-chloropyridin-5-yl)sulfonyl)piperazine
These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and potential applications
Properties
Molecular Formula |
C16H18ClN3O2S |
---|---|
Molecular Weight |
351.9 g/mol |
IUPAC Name |
1-benzyl-4-(2-chloropyridin-3-yl)sulfonylpiperazine |
InChI |
InChI=1S/C16H18ClN3O2S/c17-16-15(7-4-8-18-16)23(21,22)20-11-9-19(10-12-20)13-14-5-2-1-3-6-14/h1-8H,9-13H2 |
InChI Key |
HJZWYTARRPMUCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=C(N=CC=C3)Cl |
Origin of Product |
United States |
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